N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-chloro-4,5-difluorobenzamide
Description
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-chloro-4,5-difluorobenzamide is a heterocyclic small molecule featuring a pyridazine core substituted with a pyrazole moiety and a benzamide group. The compound’s structure includes halogen (chloro) and fluorine substituents, which are strategically positioned to influence electronic properties, solubility, and binding interactions.
Properties
IUPAC Name |
2-chloro-4,5-difluoro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF2N6O/c21-15-11-17(23)16(22)10-14(15)20(30)26-13-4-2-12(3-5-13)25-18-6-7-19(28-27-18)29-9-1-8-24-29/h1-11H,(H,25,27)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVWTGQQISNTIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the BCR-ABL1 kinase . This kinase plays a crucial role in the pathogenesis of chronic myelogenous leukemia (CML), a type of cancer that starts in certain blood-forming cells of the bone marrow.
Mode of Action
The compound interacts with its target, the BCR-ABL1 kinase, by inhibiting its activity. This inhibition prevents the kinase from performing its normal function, which includes promoting the growth and division of cells. As a result, the growth of cancer cells is slowed down or stopped.
Biochemical Pathways
The compound affects the BCR-ABL signaling pathway . By inhibiting the BCR-ABL1 kinase, it disrupts the signaling pathway, leading to a decrease in the proliferation of cancer cells and an increase in their apoptosis (programmed cell death).
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the proliferation of cancer cells and an increase in their apoptosis. This can lead to a reduction in the number of cancer cells in the body and potentially to a slowing or halting of the progression of the disease.
Biological Activity
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-chloro-4,5-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest it may interact with various biological targets, making it a candidate for further pharmacological evaluation.
Chemical Structure and Properties
The compound is characterized by the following structural elements:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Pyridazine moiety : A six-membered ring with two adjacent nitrogen atoms.
- Chloro and difluoro substituents : These halogen substitutions can enhance lipophilicity and biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation .
- Antioxidant Properties : Molecular docking studies suggest that such compounds may possess antioxidant capabilities, potentially mitigating oxidative stress in cells .
- Anti-inflammatory Effects : Compounds containing pyrazole and pyridazine rings are often evaluated for their anti-inflammatory properties, contributing to their therapeutic potential in chronic inflammatory diseases .
1. Antitumor Activity
A study on pyrazole derivatives demonstrated that modifications on the phenyl moiety could tune biological properties toward antitumoral activity. The mechanism was primarily attributed to the inhibition of tubulin polymerization, which is essential for mitosis in cancer cells .
2. Antioxidant and Anti-inflammatory Properties
Computational analyses have indicated that derivatives similar to this compound exhibit excellent antioxidant properties. Molecular electrostatic potential (MEP) analysis highlighted that amide and nitro groups serve as electrophilic attack centers, enhancing the compound's reactivity and biological efficacy .
3. Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse interactions with biological macromolecules. Variations in the substituents on the pyrazole and pyridazine rings can significantly affect the compound's pharmacological profile. For instance:
| Substituent | Effect on Biological Activity |
|---|---|
| Chloro | Increases lipophilicity |
| Difluoro | Enhances metabolic stability |
| Amino | Improves binding affinity |
Case Studies
Several studies have focused on similar compounds within the pyrazole family:
- Antitumor Efficacy : A derivative with a pyrazole core was tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating significant cytotoxicity .
- Inflammatory Response Modulation : Another study reported that a related pyrazole compound reduced pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Patent Literature
The patent document in describes compounds such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53). Key structural and functional differences include:
| Feature | Target Compound | Example 53 |
|---|---|---|
| Core Heterocycle | Pyridazine with pyrazole substituent | Pyrazolo[3,4-d]pyrimidine |
| Aromatic Substituents | 2-Chloro-4,5-difluorobenzamide | 2-Fluoro-N-isopropylbenzamide |
| Fluorine Positioning | 4,5-Difluoro on benzamide | 5-Fluoro on chromenone and 3-fluorophenyl |
| Molecular Weight (M+1)** | Not reported | 589.1 |
| Melting Point | Not reported | 175–178°C |
Notes:
- The chloro and difluoro substituents on the benzamide group could enhance lipophilicity compared to the isopropyl and monofluoro groups in Example 53, influencing membrane permeability .
Functional Implications
- Fluorine Effects: The 4,5-difluoro substitution in the target compound may enhance metabolic stability compared to monofluoro analogues, as fluorine atoms often block oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
